molecular formula C10H14FN B038004 3-Fluoro-6-methyl-2-(propan-2-yl)aniline CAS No. 121286-46-2

3-Fluoro-6-methyl-2-(propan-2-yl)aniline

Cat. No.: B038004
CAS No.: 121286-46-2
M. Wt: 167.22 g/mol
InChI Key: MOERQYLHBDRBMW-UHFFFAOYSA-N
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Description

Cimetropium bromide is a semi-synthetic belladonna alkaloid and a derivative of scopolamine. It is a potent antimuscarinic and an effective antispasmodic drug. This compound is primarily used to treat painful gastrointestinal conditions, such as irritable bowel syndrome and infant colics .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cimetropium bromide is synthesized through a series of chemical reactions involving scopolamineThe reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the desired chemical transformations .

Industrial Production Methods: In industrial settings, the production of cimetropium bromide involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Cimetropium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cimetropium bromide has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of antimuscarinic and antispasmodic agents.

    Biology: Investigated for its effects on smooth muscle contraction and neurotransmitter interactions.

    Medicine: Used in clinical trials for the treatment of gastrointestinal disorders and as a premedication for diagnostic procedures.

    Industry: Employed in the development of new pharmaceuticals and therapeutic agents .

Mechanism of Action

Cimetropium bromide exerts its effects by blocking the actions of acetylcholine, a neurotransmitter that causes muscle contractions in the gastrointestinal tract. By binding to muscarinic receptors, cimetropium bromide inhibits their activity, leading to relaxation of the smooth muscles and relief from spasms .

Comparison with Similar Compounds

Uniqueness of Cimetropium Bromide: Cimetropium bromide is unique due to its potent antimuscarinic and antispasmodic effects, combined with a direct myolitic action. This makes it particularly effective in treating gastrointestinal spasms and related conditions .

Properties

CAS No.

121286-46-2

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

3-fluoro-6-methyl-2-propan-2-ylaniline

InChI

InChI=1S/C10H14FN/c1-6(2)9-8(11)5-4-7(3)10(9)12/h4-6H,12H2,1-3H3

InChI Key

MOERQYLHBDRBMW-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)F)C(C)C)N

Canonical SMILES

CC1=C(C(=C(C=C1)F)C(C)C)N

Synonyms

Benzenamine, 3-fluoro-6-methyl-2-(1-methylethyl)- (9CI)

Origin of Product

United States

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